molecular formula C9H9ClO2S B107200 Methyl 2-(4-chlorophenyl)sulfanylacetate CAS No. 15446-15-8

Methyl 2-(4-chlorophenyl)sulfanylacetate

Cat. No.: B107200
CAS No.: 15446-15-8
M. Wt: 216.68 g/mol
InChI Key: LBSLGCXURMKUAO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)sulfanylacetate is an organosulfur compound characterized by a methyl ester group, a sulfanyl (thioether) linkage, and a 4-chlorophenyl substituent.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSLGCXURMKUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934991
Record name Methyl [(4-chlorophenyl)sulfanyl]acetate
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Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-15-8
Record name Methyl 2-[(4-chlorophenyl)thio]acetate
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Record name Methyl [(4-chlorophenyl)sulfanyl]acetate
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Record name Methyl 2-(4-chlorophenylthio)acetate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

Structural Differences : Lacks the sulfanyl group, featuring a direct methyl ester linkage to the 4-chlorophenylacetic acid backbone.
Key Properties :

  • Molecular formula: C₉H₉ClO₂ (vs. C₉H₉ClO₂S for Methyl 2-(4-chlorophenyl)sulfanylacetate).
  • Molecular weight: 184.63 g/mol (vs. ~216.6 g/mol estimated for the sulfanyl analog). This compound may exhibit different reactivity in nucleophilic substitution due to the lack of a sulfur bridge.

Methyl 2-(4-Bromophenyl)sulfanylacetate (CAS 50397-69-8)

Structural Differences : Bromine replaces chlorine at the para position.
Key Properties :

  • Molecular formula: C₉H₉BrO₂S.
  • Molecular weight: 261.14 g/mol.
    The bromine atom increases molecular weight by ~44.5 g/mol compared to the chloro analog. Bromine’s larger atomic radius and higher electronegativity may enhance halogen bonding interactions, influencing biological activity or crystallinity.

Methyl 2-(4-(Chlorosulfonyl)phenyl)acetate (CAS 53305-12-7)

Structural Differences : Sulfonyl (-SO₂Cl) group replaces the sulfanyl (-S-) linkage.
Key Properties :

  • Molecular formula: C₉H₉ClO₄S.
  • Molecular weight: 256.69 g/mol.
    The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity of adjacent protons and altering solubility. This compound’s reactivity diverges significantly, favoring electrophilic substitution or hydrolysis compared to the thioether.

Ethyl 2-[2-[[(4-Chlorophenyl)sulfonyl]methyl]phenoxy]acetate (CAS 175202-86-5)

Structural Differences: Ethyl ester (vs. methyl), sulfonyl (-SO₂-) group, and additional phenoxy moiety. Key Properties:

  • Molecular formula: C₁₇H₁₇ClO₅S.
  • Molecular weight: 368.83 g/mol. The ethyl ester increases lipophilicity, while the sulfonyl group enhances oxidative stability. The phenoxy extension may sterically hinder interactions, reducing reactivity at the aromatic ring.

(5-Phenyl-1,3,4-oxadiazol-2-yl)this compound

Structural Differences : Incorporates a 1,3,4-oxadiazole ring linked to the ester group.
Key Properties :

  • Molecular formula: C₁₇H₁₃ClN₂O₃S.
  • Molecular weight: 360.03 g/mol. This heterocycle also increases rigidity, affecting conformational flexibility.

Physicochemical and Functional Group Analysis

Functional Group Impact

  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) offer nucleophilic sites for oxidation or alkylation, while sulfonyl groups (-SO₂-) are electron-withdrawing, stabilizing negative charges and resisting nucleophilic attack.
  • Halogen Substitution (Cl vs. Br) : Bromine’s higher molecular weight and polarizability may improve intermolecular interactions in crystal packing or receptor binding.
  • Ester Group Variation (Methyl vs. Ethyl) : Ethyl esters typically exhibit slower hydrolysis rates in vivo compared to methyl esters, influencing pharmacokinetics.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not provided C₉H₉ClO₂S ~216.6 (estimated) Sulfanyl, methyl ester, 4-Cl-Ph
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ 184.63 Methyl ester, 4-Cl-Ph
Methyl 2-(4-bromophenyl)sulfanylacetate 50397-69-8 C₉H₉BrO₂S 261.14 Sulfanyl, methyl ester, 4-Br-Ph
Methyl 2-(4-(chlorosulfonyl)phenyl)acetate 53305-12-7 C₉H₉ClO₄S 256.69 Sulfonyl chloride, methyl ester
Ethyl 2-[2-[[(4-Cl-Ph)sulfonyl]methyl]phenoxy]acetate 175202-86-5 C₁₇H₁₇ClO₅S 368.83 Sulfonyl, ethyl ester, phenoxy

Preparation Methods

Thiol-Displacement of Halogenated Esters

A common approach involves reacting methyl 2-chloroacetate with 4-chlorobenzenethiol in the presence of a base. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the chloride.

Typical Conditions :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Base : Triethylamine (TEA) or potassium carbonate neutralizes HCl byproducts.

  • Temperature : 80–100°C for 6–12 hours.

Optimization Insights :

  • Excess 4-chlorobenzenethiol (1.2–1.5 eq) improves yields to 75–85%.

  • Catalytic iodide salts (e.g., KI) accelerate displacement by participating in a halogen-exchange mechanism.

Side Reactions :

  • Overheating (>110°C) leads to ester hydrolysis or thioether oxidation.

Thiol-Ene Reaction with Methyl Acrylate

Radical-Initiated Addition

The thiol-ene reaction between 4-chlorobenzenethiol and methyl acrylate offers a metal-free pathway. UV light or azobisisobutyronitrile (AIBN) initiates radical chain propagation.

Key Parameters :

  • Initiator : AIBN (0.1–0.5 mol%) at 60–70°C.

  • Solvent : Toluene or benzene minimizes radical quenching.

  • Yield : 70–78% with 2:1 thiol:acrylate ratio.

Limitations :

  • Competing polymerization of acrylate requires strict stoichiometric control.

Condensation via Mesylation-Tosylation

Activation of Hydroxy Intermediates

Methyl 2-hydroxyacetate is first activated as a mesylate or tosylate, facilitating nucleophilic attack by 4-chlorobenzenethiol.

Procedure :

  • Activation : Treat methyl 2-hydroxyacetate with mesyl chloride (1.05 eq) in dichloromethane at 0–5°C.

  • Substitution : Add 4-chlorobenzenethiol (1.2 eq) and TEA (2 eq) at 20–25°C.

  • Workup : Quench with water, extract with ethyl acetate, and purify via distillation.

Advantages :

  • High regioselectivity (>95%).

  • Scalable to multi-kilogram batches.

Data Table 1: Comparison of Activation Agents

AgentTemp (°C)Time (h)Yield (%)Purity (%)
Mesyl chloride0–528899.2
Tosyl chloride10–1538298.5

Oxidative Methods from Thioacetate Precursors

Oxidation of Methyl 2-(4-Chlorophenyl)thioacetate

Methyl 2-(4-chlorophenyl)thioacetate is oxidized to the sulfoxide, followed by reduction to the sulfanyl derivative.

Oxidation Step :

  • Reagent : Hydrogen peroxide (1.1 eq) in acetic acid at 30°C.

  • Monitoring : HPLC confirms >99% conversion after 12 hours.

Reduction Step :

  • Reagent : Zinc powder in hydrochloric acid at 45°C.

  • Yield : 90–94% after extraction and distillation.

Critical Notes :

  • Over-oxidation to sulfones is avoided by strict stoichiometry.

Catalytic Approaches Using Transition Metals

Palladium-Catalyzed C–S Coupling

Aryl halides and methyl thioglycolate undergo cross-coupling via Pd(PPh3)4 catalysis.

Conditions :

  • Catalyst : Pd(OAc)2 (2 mol%) with Xantphos ligand.

  • Base : Cs2CO3 in DMF at 100°C.

  • Yield : 68–72%.

Challenges :

  • Catalyst cost and sensitivity to thiol poisoning limit industrial adoption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)sulfanylacetate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 4-chlorothiophenol reacts with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux. Purification is achieved via recrystallization using ethanol/water mixtures, with purity confirmed by melting point analysis (140–143°C, as seen in structurally related chlorophenyl derivatives) .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like disulfides. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR (CDCl₃) should show a singlet at δ 3.7 ppm (ester methyl), a triplet for the sulfanyl-acetate CH₂ (δ 3.2–3.5 ppm), and aromatic protons (δ 7.3–7.5 ppm). 13^{13}C NMR confirms the ester carbonyl (~170 ppm) and aromatic carbons .
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time ~8–10 minutes, calibrated against USP reference standards .

Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic environments?

  • The sulfanyl (-S-) group acts as a weak nucleophile but can undergo oxidation to sulfone derivatives using H₂O₂/CH₃COOH. It also participates in thiol-ene "click" reactions under UV light with maleimides, useful for polymer grafting (as seen in copolymer studies with butenolide monomers) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported reaction yields for sulfanyl-acetate derivatives?

  • Variable Screening : Use a factorial design to test parameters: temperature (25–80°C), solvent polarity (acetone vs. DMF), and base strength (K₂CO₃ vs. NaH). Monitor yields via GC-MS. For example, higher polarity solvents may improve nucleophilic substitution but increase ester hydrolysis side reactions .
  • Contradiction Analysis : Conflicting yields may arise from trace moisture; ensure anhydrous conditions via molecular sieves and inert atmospheres. Replicate studies with strict moisture control .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C (75% RH) for 6 months. Analyze degradation via HPLC for hydrolysis products (e.g., 4-chlorothiophenol). FTIR can detect ester bond cleavage (loss of ~1700 cm⁻¹ peak). Stability is pH-dependent; avoid aqueous buffers .

Q. What mechanistic insights exist for the compound’s interaction with biological thiols (e.g., glutathione)?

  • Thiol-Disulfide Exchange : The sulfanyl-acetate group can undergo disulfide formation with cysteine residues. Use UV-Vis spectroscopy (Ellman’s assay) to quantify free thiols. Molecular docking studies suggest binding to glutathione S-transferase active sites, similar to tropane derivatives .

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